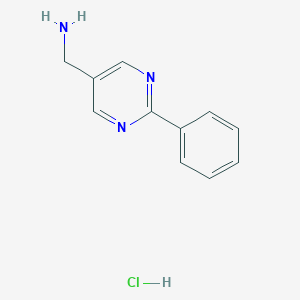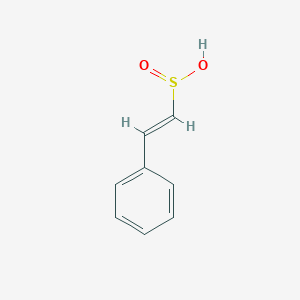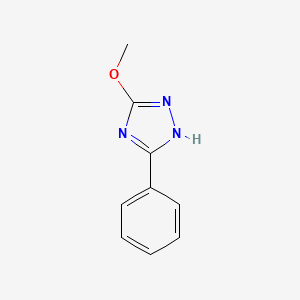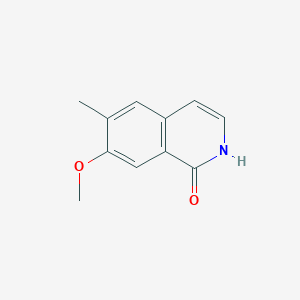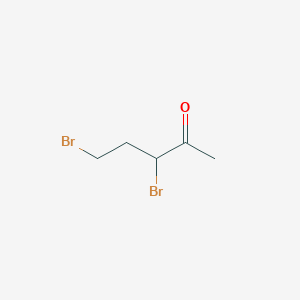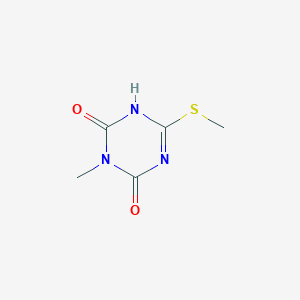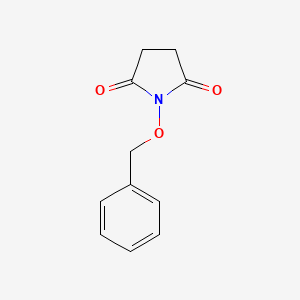
1-(benzyloxy)pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-(Benzyloxy)pyrrolidine-2,5-dione (1-BPD) is an organic compound that is found in a variety of natural sources such as plants, fungi, and bacteria. It is an important intermediate in the synthesis of a wide range of compounds and has been extensively studied in recent years due to its potential applications in biochemistry, pharmacology, and medicine. 1-BPD is a versatile compound that can be used in a variety of ways in the laboratory, including as a reagent, catalyst, and substrate.
Wissenschaftliche Forschungsanwendungen
Computational Perspective on Equilibrium Geometry and Vibrational Spectra 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, a related compound, has been studied for its antioxidant activity. Intensive vibrational analysis through experimental and computed IR and Raman spectra, NMR spectral analysis, and natural bond orbital (NBO) analysis were conducted to determine the structure-property relationship of this compound (Boobalan et al., 2014).
Synthesis and Crystal Structure Analysis Novel derivatives of pyrrolidine-2,5-dione, such as (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidine-2,5-dione, were synthesized and characterized by IR, 1H NMR, and HRMS. X-ray crystal structure determination confirmed the molecular structure of these derivatives (Lv et al., 2013).
Corrosion Inhibition Studies 1H-pyrrole-2,5-dione derivatives were synthesized and found to be effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. Studies included weight loss, potentiodynamic polarization curves, and electrochemical impedance spectroscopy (EIS) methods (Zarrouk et al., 2015).
Biological Activity of Complexes Cobalt (II), nickel (II), copper (II), and zinc (II) complexes of 1-(phenyl(phenylamino)methyl)pyrrolidine-2,5-dione were synthesized and characterized. Their biological activities were explored using various physical-chemical techniques (Vendan et al., 2010).
Conversion to Maleimide and Mechanistic Study The conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide through Tosylation was studied. Density Functional Theory (DFT) was used to understand the properties of pyrrolidine-2,5-diones and maleimides, and the related organic synthesis (Yan et al., 2018).
One-Pot Regioselective Synthesis Novel 1-N-Methyl-spiro[2,3']oxindole-spiro[3,3"]-1"-N-arylpyrrolidine-2",5"-dione-4-arylpyrrolidines were synthesized through a multicomponent 1,3-dipolar cycloaddition reaction. The process was characterized by high yields, regioselectivity, stereoselectivity, and simplicity (Kaur et al., 2015).
Palladium Catalyzed Arylthiolation Studies The mechanism of palladium-catalyzed arylthiolation of benzene with 1-(phenylthio) pyrrolidine-2,5-dione was investigated using DFT calculations. The study provided insights into the reaction mechanisms and the nature of the different reaction mechanisms (Zhou et al., 2016).
Eigenschaften
IUPAC Name |
1-phenylmethoxypyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-7-11(14)12(10)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPLTQCUALRWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495994 | |
| Record name | 1-(Benzyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)pyrrolidine-2,5-dione | |
CAS RN |
63593-23-7 | |
| Record name | 1-(Benzyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



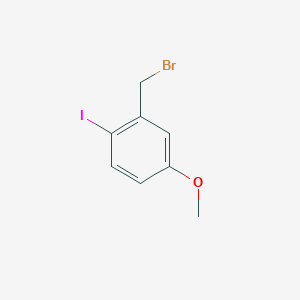


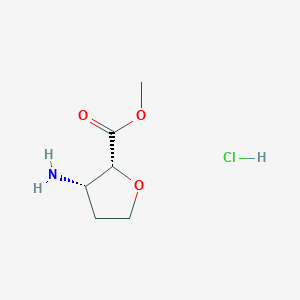
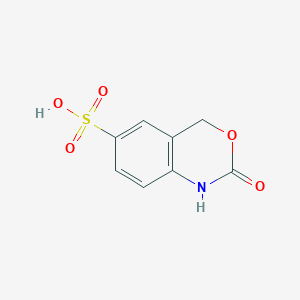
![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)
